molecular formula C6H4F3N3O3 B13999062 N-(2,4-dioxo-1H-pyrimidin-5-yl)-2,2,2-trifluoroacetamide CAS No. 31385-11-2

N-(2,4-dioxo-1H-pyrimidin-5-yl)-2,2,2-trifluoroacetamide

Cat. No.: B13999062
CAS No.: 31385-11-2
M. Wt: 223.11 g/mol
InChI Key: SIRPZBIIQIIGKG-UHFFFAOYSA-N
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Description

N-(2,4-dioxo-1H-pyrimidin-5-yl)-2,2,2-trifluoroacetamide is a chemical compound characterized by the presence of a pyrimidine ring substituted with a trifluoroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dioxo-1H-pyrimidin-5-yl)-2,2,2-trifluoroacetamide typically involves the reaction of a pyrimidine derivative with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dioxo-1H-pyrimidin-5-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoroacetamide group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(2,4-dioxo-1H-pyrimidin-5-yl)-2,2,2-trifluoroacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dioxo-1H-pyrimidin-5-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-ethoxybenzamide
  • N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-propoxybenzamide
  • N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-[(3-ethyl-5,8-dimethyl-2-quinolinyl)thio]acetamide

Uniqueness

N-(2,4-dioxo-1H-pyrimidin-5-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications compared to its analogs.

Properties

CAS No.

31385-11-2

Molecular Formula

C6H4F3N3O3

Molecular Weight

223.11 g/mol

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C6H4F3N3O3/c7-6(8,9)4(14)11-2-1-10-5(15)12-3(2)13/h1H,(H,11,14)(H2,10,12,13,15)

InChI Key

SIRPZBIIQIIGKG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)NC(=O)C(F)(F)F

Origin of Product

United States

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